8-(3,5-Dimethyl-pyrazol-1-yl)-3-methyl-7-phenethyl-3,7-dihydro-purine-2,6-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

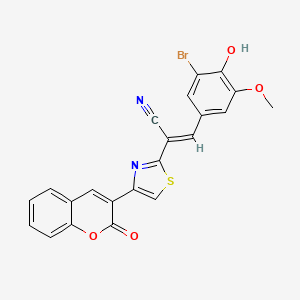

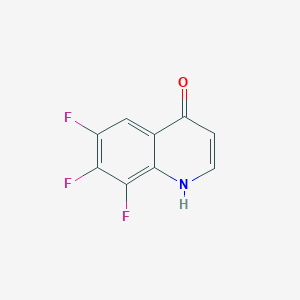

This compound is a purine derivative. Purines are biologically significant and form the basis of many important biomolecules like DNA and RNA. The presence of the pyrazolyl group and phenethyl group could potentially give this compound unique properties, but without specific studies or data, it’s hard to say what those might be .

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, contains a purine ring which is a fused double ring, a pyrazole ring, and a phenethyl group. The exact structure would depend on the positions of these groups on the purine ring .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific groups present in the molecule. The purine ring might be involved in aromatic substitution reactions, while the pyrazolyl group could potentially participate in reactions involving the nitrogen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of the purine, pyrazolyl, and phenethyl groups, and their positions on the molecule .Applications De Recherche Scientifique

Metal-Mediated Base Pairing in DNA Duplexes

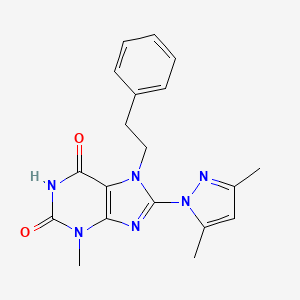

The use of modified purine bases, such as 6-(3,5-dimethylpyrazol-1-yl)purine, for metal-ion-mediated base pairing within DNA has been investigated. These studies aim to understand how artificial nucleobases can recognize canonical nucleobases through the formation of metal-mediated base pairs. This research has implications for the development of novel strategies in genetic engineering and molecular biology, enhancing the stability and specificity of DNA duplexes in various applications (Sinha, Hepp, Kösters, & Müller, 2015).

Anticancer and Antimicrobial Applications

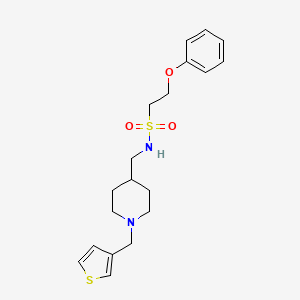

Compounds with structural similarities to the query molecule have demonstrated potent anticancer, anti-HIV-1, and antimicrobial activities. Research on carboxamide derivatives of benzo[b][1,6]naphthyridines, which share a structural motif with the query compound, showed significant cytotoxic activity against various cancer cell lines and microbial species. This highlights the potential of such molecules in the development of new therapeutic agents (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).

Catalysis and Green Chemistry

Theophylline, a molecule structurally related to the query compound, has been used as a green catalyst for the synthesis of spiro and phenazine derivatives. This research demonstrates the potential of purine derivatives in promoting eco-friendly and efficient synthesis processes, contributing to the field of green chemistry (Yazdani-Elah-Abadi, Maghsoodlou, Mohebat, & Heydari, 2017).

Photovoltaic Applications

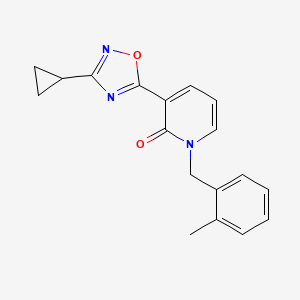

Novel electron-withdrawing groups and small molecules containing purine derivatives have been explored for their potential in photovoltaic applications. These studies focus on designing molecules with broad absorption ranges and favorable energy levels for use in solar cells, indicating the relevance of such compounds in renewable energy technologies (Li et al., 2012).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

8-(3,5-dimethylpyrazol-1-yl)-3-methyl-7-(2-phenylethyl)purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N6O2/c1-12-11-13(2)25(22-12)18-20-16-15(17(26)21-19(27)23(16)3)24(18)10-9-14-7-5-4-6-8-14/h4-8,11H,9-10H2,1-3H3,(H,21,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQIRWIRPXCXBQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC3=C(N2CCC4=CC=CC=C4)C(=O)NC(=O)N3C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(tert-butyl)-N-[2-(methylsulfanyl)-4-pyrimidinyl]benzenecarboxamide](/img/structure/B2931106.png)

![N-(4-(N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)butyramide](/img/structure/B2931109.png)

![2-[6-(tert-butylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2931111.png)

![[4-(4,6-Diphenylpyran-2-ylidene)cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;perchlorate](/img/no-structure.png)

![N-(4-methoxyphenyl)-2-[[1-(phenylmethyl)-2-imidazolyl]thio]acetamide](/img/structure/B2931116.png)

![6-[2-[3-Ethenyl-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]acetyl]oxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid](/img/structure/B2931117.png)

![2-{4-[2-(Dimethylamino)pyrimidin-4-yl]piperazin-1-yl}quinoline-3-carbonitrile](/img/structure/B2931121.png)

![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2931124.png)